1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile
CAS No.:
Cat. No.: VC13723676
Molecular Formula: C11H8FN3
Molecular Weight: 201.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8FN3 |
|---|---|
| Molecular Weight | 201.20 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C11H8FN3/c12-11-3-1-9(2-4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2 |
| Standard InChI Key | FWXZHFXTGIRFKN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=C(C=N2)C#N)F |
| Canonical SMILES | C1=CC(=CC=C1CN2C=C(C=N2)C#N)F |
Introduction
Chemical Identity and Molecular Properties
Structural and Nomenclatural Features
1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms. The IUPAC name, 1-[(4-fluorophenyl)methyl]pyrazole-4-carbonitrile, reflects its substitution pattern: a 4-fluorobenzyl group attached to the pyrazole’s 1-position and a nitrile group at the 4-position . Its SMILES representation, \text{C1=CC(=CC=C1CN2C=C(C=N2)C#N)F}, encodes the connectivity of the fluorine-substituted benzene, methylene linker, and cyanopyrazole moieties.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 201.20 g/mol | |
| InChI Key | FWXZHFXTGIRFKN-UHFFFAOYSA-N | |
| CAS Number | 1872132-26-7 |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s regiochemistry. The -NMR spectrum typically exhibits signals for the fluorophenyl protons (δ 7.2–7.4 ppm), methylene bridge (δ 5.3 ppm), and pyrazole ring protons (δ 7.8–8.2 ppm) . Mass spectrometry (MS) reveals a molecular ion peak at m/z 201.20, consistent with the molecular weight . Density functional theory (DFT) calculations predict a planar pyrazole ring with the cyanide and benzyl groups oriented orthogonally to minimize steric hindrance .
Synthesis and Regiochemical Control
Synthetic Routes
The compound is synthesized via a Michael-type addition followed by cyclization. A representative method involves reacting (ethoxymethylene)malononitrile with 4-fluorophenylhydrazine hydrochloride in ethanol under reflux . The reaction proceeds via nucleophilic attack of the hydrazine on the electron-deficient malononitrile, followed by cyclodehydration to form the pyrazole ring .
Table 2: Optimal Synthesis Conditions
| Parameter | Value | Yield |
|---|---|---|
| Solvent | Ethanol | 68–93% |
| Temperature | Reflux (~78°C) | - |
| Reaction Time | 4 hours | - |
| Catalyst | None | - |
Regioselectivity and Mechanistic Insights
The reaction exhibits exclusive regioselectivity, favoring the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile isomer over alternative regioisomers . This selectivity arises from the preferential formation of a six-membered transition state during cyclization, stabilized by conjugation between the hydrazine’s lone pairs and the malononitrile’s π-system . Fluorinated solvents, such as trifluoroethanol, enhance reaction rates by polarizing the reactants .
Structural Elucidation and Crystallography
X-ray Diffraction Analysis
Although no crystal structure of 1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile has been reported, related pyrazole derivatives crystallize in monoclinic systems with space group . Key bond lengths include (1.34 Å) in the pyrazole ring and (1.35 Å) in the fluorophenyl group . The dihedral angle between the pyrazole and fluorophenyl rings averages 85°, indicating near-orthogonal orientation .
Conformational Dynamics
Solution-phase studies reveal restricted rotation about the methylene linker due to steric interactions between the fluorophenyl and pyrazole rings. Variable-temperature NMR shows coalescence of methylene proton signals at elevated temperatures, corresponding to an energy barrier of ~12 kcal/mol for rotation .
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